
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-クロロ-5-(4-メトキシフェニル)-6-メチルピリジン-3,4-ジカルボニトリルは、クロロ、メトキシフェニル、メチル基で置換されたピリジン環と、2つのニトリル基を含む独特の構造を持つ複雑な有機化合物です。
2. 製法
合成経路と反応条件: 2-クロロ-5-(4-メトキシフェニル)-6-メチルピリジン-3,4-ジカルボニトリルの合成は、一般的に複数段階の有機反応を伴います。一般的な方法には、以下の手順が含まれます。
ピリジン環の形成: ピリジン環は、適切な前駆体を用いた環化反応によって合成できます。
置換反応: クロロ、メトキシフェニル、メチル基は、求電子置換反応によって導入されます。
ニトリル基の導入: ニトリル基は、シアン化物源を用いた求核置換反応によって一般的に導入されます。
工業生産方法: この化合物の工業生産には、上記合成経路の最適化されたバージョンが使用され、収率と純度の最大化、コストと環境への影響の最小化に重点が置かれます。触媒と特定の反応条件(例:温度、圧力)は、効率的な生産を達成するために慎重に制御されます。
反応の種類:
酸化: この化合物は、特にメトキシフェニル基で酸化反応を起こす可能性があります。
還元: 還元反応は、ニトリル基を標的にして、アミンに変換できます。
置換: クロロ基は求核置換反応に参加し、さらなる官能基化を可能にします。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)と三酸化クロム(CrO3)があります。
還元: 水素化リチウムアルミニウム(LiAlH4)または水素ガス(H2)と触媒(例:パラジウム炭素)などの還元剤が使用されます。
置換: メトキシドナトリウム(NaOMe)またはシアン化ナトリウム(NaCN)などの求核剤を使用できます。
主な生成物:
酸化: 生成物には、キノンまたはその他の酸化された誘導体を含めることができます。
還元: アミンまたはその他の還元された誘導体。
置換: さまざまな置換ピリジン誘導体。
4. 科学研究への応用
2-クロロ-5-(4-メトキシフェニル)-6-メチルピリジン-3,4-ジカルボニトリルは、科学研究でいくつかの用途があります。
化学: より複雑な分子の合成のためのビルディングブロックとして使用されます。
生物学: 抗菌性や抗がん性など、潜在的な生物活性を調査されています。
医学: 独自の構造的特徴により、潜在的な薬物候補として調査されています。
産業: ポリマーやコーティングなどの高度な材料の開発に活用されています。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Substitution Reactions: The chloro, methoxyphenyl, and methyl groups are introduced through electrophilic aromatic substitution reactions.
Introduction of Nitrile Groups: The nitrile groups are typically introduced via nucleophilic substitution reactions using cyanide sources.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and specific reaction conditions (e.g., temperature, pressure) are carefully controlled to achieve efficient production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium cyanide (NaCN) can be employed.
Major Products:
Oxidation: Products may include quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted pyridine derivatives.
科学的研究の応用
2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
作用機序
2-クロロ-5-(4-メトキシフェニル)-6-メチルピリジン-3,4-ジカルボニトリルの作用機序は、その特定の用途によって異なります。医薬品化学では、酵素や受容体などの生物学的標的に作用し、その活性を調節する場合があります。ニトリル基と芳香環系の存在は、特定の分子標的に結合し、さまざまな生化学的経路に影響を与えることができます。
類似の化合物:
2-クロロ-5-(4-メトキシフェニル)ピリミジン: ピリジン環の代わりにピリミジン環を持つ類似の構造。
2-クロロ-5-(4-メトキシフェニル)チオフェン: ピリジン環の代わりにチオフェン環が含まれています。
2-クロロ-5-(4-メトキシフェニル)ベンゼン: ニトリル基とピリジン環がありません。
独自性: 2-クロロ-5-(4-メトキシフェニル)-6-メチルピリジン-3,4-ジカルボニトリルは、置換基の組み合わせと2つのニトリル基の存在により独特です。これにより、独特の化学的および生物学的特性がもたらされ、さまざまな研究や産業用途に役立つ化合物となります。
類似化合物との比較
2-Chloro-5-(4-methoxyphenyl)pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridine ring.
2-Chloro-5-(4-methoxyphenyl)thiophene: Contains a thiophene ring instead of a pyridine ring.
2-Chloro-5-(4-methoxyphenyl)benzene: Lacks the nitrile groups and the pyridine ring.
Uniqueness: 2-Chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile is unique due to the combination of its substituents and the presence of two nitrile groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C15H10ClN3O |
|---|---|
分子量 |
283.71 g/mol |
IUPAC名 |
2-chloro-5-(4-methoxyphenyl)-6-methylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C15H10ClN3O/c1-9-14(10-3-5-11(20-2)6-4-10)12(7-17)13(8-18)15(16)19-9/h3-6H,1-2H3 |
InChIキー |
PWRIOWDXWNTZQP-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C(=C(C(=N1)Cl)C#N)C#N)C2=CC=C(C=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{1-[4-(2-methoxyphenyl)piperazin-1-yl]-4-methyl-1-oxopentan-2-yl}-4-methylcyclohexanecarboxamide](/img/structure/B11044951.png)
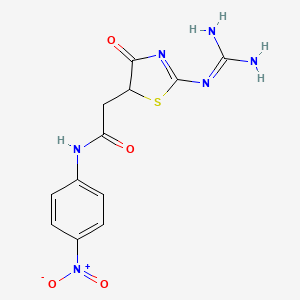
![2,2,4,6-Tetramethyl-7-[2-(pyridin-4-YL)-[1,2,4]triazolo[1,5-A]pyrimidin-7-YL]-1,2,3,4-tetrahydroquinoline](/img/structure/B11044959.png)
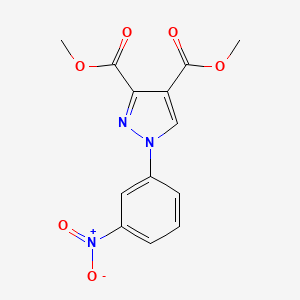
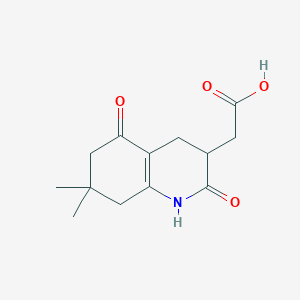
![2-[6-(4-methoxyphenyl)-3,5-dioxo-6,7-dihydro-3H-imidazo[5,1-c][1,2,4]triazol-2(5H)-yl]-N-[4-(morpholin-4-yl)benzyl]acetamide](/img/structure/B11044970.png)
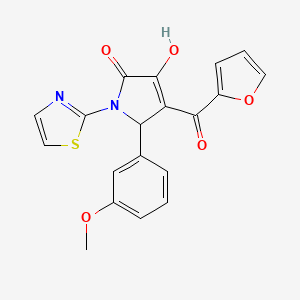
![Ethyl 4-{[(Z)-2-hydroxy-4-(4-methoxyphenyl)-4-oxo-2-butenoyl]amino}benzoate](/img/structure/B11044980.png)
![1-[2-(3-Pyridyl)piperidino]-2-propen-1-one](/img/structure/B11044989.png)
![2-Oxo-N-phenyl-1,6-diazatetracyclo[7.6.1.0{5,16}.0{10,15}]hexadeca-9(16),10(15),11,13-tetraene-6-carboxamide](/img/structure/B11044997.png)
![4-Amino-1-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1H,5H,6H,7H,8H-pyrazolo[3,4-B]quinolin-5-one](/img/structure/B11045001.png)
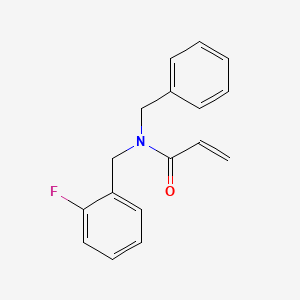
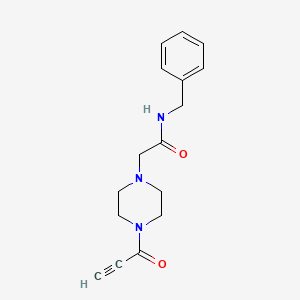
![N-(2-hydroxyethyl)-8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(4H)-carbothioamide](/img/structure/B11045045.png)
